Superior Reactivity in Ring-Opening Polymerization: Tributyltin Methoxide vs. Other Tributyltin Derivatives
In the ring-opening polymerization (ROP) of ε-caprolactone, tributyltin methoxide (Bu₃SnOMe) exhibits the highest reactivity compared to other common tributyltin derivatives. A comparative study by Kricheldorf et al. demonstrated that Bu₃SnOMe is at least a factor of 10⁹ more reactive than tributyltin bromide, chloride, acetate, or thioacetate [1]. This dramatic difference is attributed to the high lability of the Sn–OMe bond, which allows for rapid initiation relative to propagation. In contrast, initiation with the other tributyltin compounds is significantly slower than propagation, leading to poor control over polymerization [1][2].
| Evidence Dimension | Relative reactivity in ε-caprolactone ROP |
|---|---|
| Target Compound Data | Factor of 10⁹ times more reactive than other tributyltin derivatives |
| Comparator Or Baseline | Tributyltin bromide (Bu₃SnBr), chloride (Bu₃SnCl), acetate (Bu₃SnOAc), thioacetate (Bu₃SnSAc) |
| Quantified Difference | ≥ 10⁹-fold higher reactivity |
| Conditions | ROP of ε-caprolactone; 1H NMR kinetics |
Why This Matters
This extreme reactivity difference dictates that Bu₃SnOMe is the only viable initiator among tributyltin analogs for achieving controlled, high-yield polymerization; using alternatives results in very slow initiation and poor polymer properties.
- [1] Kricheldorf, H. R., Kreiser-Saunders, I., & Boettcher, C. (1995). Polylactones: 31. Sn(II) octoate-initiated polymerization of L-lactide: a mechanistic study. Polymer, 36(6), 1253-1259. View Source
- [2] Kricheldorf, H. R., & Lee, S.-R. (1995). Polylactones: 32. High-molecular-weight polylactides by ring-opening polymerization with dibutylmagnesium or butylmagnesium chloride. Polymer, 36(15), 2995-3003. View Source
